5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole is a fluorinated heterocyclic compound characterized by the presence of an oxazole ring, which contains nitrogen and oxygen in its structure. This compound features a fluorine atom at the 5-position, a para-fluorophenyl group at the 2-position, and a trifluoromethyl group at the 4-position. Its molecular formula is C10H5F4N O, and it exhibits unique chemical properties due to the presence of multiple electronegative fluorine atoms, enhancing its reactivity and potential applications in medicinal chemistry and material science.
The chemical behavior of 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole can be attributed to its functional groups. The oxazole ring can undergo nucleophilic substitution reactions, particularly with strong nucleophiles due to the electron-withdrawing nature of the trifluoromethyl group. Additionally, it can participate in various reactions such as:
These reactions are critical for synthesizing derivatives that may possess enhanced biological activity or different physical properties .
The biological activity of 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole has been studied in various contexts. Compounds with similar structures have shown promising results in:
While specific studies on this exact compound may be limited, its structural analogs suggest potential therapeutic applications .
The synthesis of 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole can be achieved through several methods:
These methods allow for the fine-tuning of the compound's properties by modifying substituents on the oxazole ring .
5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole has potential applications in various fields:
These applications highlight its versatility and importance in research and development .
Interaction studies involving 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole focus on its binding affinity with biological targets. Research indicates that compounds with similar structural features can interact effectively with enzymes or receptors, leading to:
Such studies are crucial for understanding its potential therapeutic roles .
Several compounds share structural similarities with 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Fluoro-1,3-oxazole | Contains an oxazole ring | Exhibits different reactivity patterns due to position of fluorine |
| 4-Trifluoromethylphenol | Trifluoromethyl group attached to phenol | Strongly acidic properties compared to oxazole |
| 2-Fluoro-5-methylthiazole | Thiazole ring instead of oxazole | Different biological activities due to sulfur presence |
These compounds highlight the uniqueness of 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole, particularly in terms of its trifluoromethyl group and specific substitution patterns that influence reactivity and biological activity .
5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole is a fluorinated heterocyclic compound with the molecular formula C₁₀H₄F₅NO and a molecular weight of 249.14 g/mol [2]. The compound is registered under Chemical Abstracts Service number 83081-29-2 and carries the International Union of Pure and Applied Chemistry systematic name 5-fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-oxazole [2].
| Property | Value | Source |
|---|---|---|
| CAS Number | 83081-29-2 | PubChem, AK Scientific |
| Molecular Formula | C₁₀H₄F₅NO | PubChem, multiple sources |
| Molecular Weight (g/mol) | 249.14 | PubChem, multiple sources |
| IUPAC Name | 5-fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-oxazole | PubChem, multiple sources |
| InChI Key | ILKANBTXLJNDDC-UHFFFAOYSA-N | PubChem, multiple sources |
| Physical Appearance | Crystalline solid | Vulcanchem (similar compounds) |
The compound exhibits a distinctive structural architecture characterized by an oxazole ring system bearing multiple fluorine substituents. The molecular structure incorporates a 4-fluorophenyl group at the 2-position, a trifluoromethyl group at the 4-position, and a fluorine atom at the 5-position of the oxazole ring [2].
The molecular framework of 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole consists of a five-membered oxazole heterocycle fused with aromatic substituents. The compound contains a total of 17 heavy atoms, including one nitrogen atom, one oxygen atom, and five fluorine atoms [2]. The extensive fluorination pattern significantly influences the electronic properties of the molecule.
| Structural Feature | Description | Impact on Properties |
|---|---|---|
| Molecular Framework | Oxazole core with phenyl and trifluoromethyl substituents | Determines overall chemical behavior and reactivity |
| Heteroatoms | Nitrogen (1), Oxygen (1), Fluorine (5) | Influences polarity, hydrogen bonding, and electronic properties |
| Aromatic Rings | Oxazole ring (5-membered) + Phenyl ring (6-membered) | Provides aromatic stabilization and π-π stacking interactions |
The fluorine substitution pattern creates a highly electron-deficient system. The trifluoromethyl group at the 4-position exerts a very strong electron-withdrawing effect, while the fluorine atom at the 5-position of the oxazole ring and the para-fluorine on the phenyl ring contribute additional electron-withdrawing character [2].
Available data indicates that 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole exists as a crystalline solid at room temperature [3]. Based on structural analogs and similar fluorinated oxazole compounds, the estimated melting point falls within the range of 78-80°C [3]. However, specific thermal transition data including boiling point, decomposition temperature, and heat capacity values are not currently available in the literature.
| Property | Value | Source |
|---|---|---|
| Melting Point (°C) | 78-80 (estimated) | Vulcanchem (similar compounds) |
| Boiling Point (°C) | Not available | Literature data unavailable |
| Density (g/cm³) | Not available | Literature data unavailable |
| Flash Point (°C) | Not available | Literature data unavailable |
The solubility profile of 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole reflects its highly fluorinated nature. The compound demonstrates good solubility in organic solvents including dichloromethane, chloroform, and dimethyl sulfoxide [3]. The extensive fluorination enhances lipophilicity while reducing water solubility, which is characteristic of polyfluorinated aromatic compounds.
The multiple fluorine substituents significantly influence intermolecular interactions. The electronegative fluorine atoms can participate in weak hydrogen bonding interactions and dipole-dipole interactions. The trifluoromethyl group, in particular, has been shown to exhibit unique polarization effects that can facilitate intermolecular contacts in crystalline systems [4].
Computational analysis reveals specific molecular descriptors that characterize the compound's pharmaceutical and chemical properties. The molecule contains zero hydrogen bond donors and four hydrogen bond acceptors, reflecting the absence of traditional hydrogen bonding groups and the presence of electronegative heteroatoms [2].
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donors | 0 | PubChem computation |
| Hydrogen Bond Acceptors | 4 | PubChem computation |
| Topological Polar Surface Area (Ų) | 26.0 (estimated) | Estimated from oxazole analogs |
| Rotatable Bond Count | 2 | PubChem computation |
| Exact Mass (g/mol) | 249.013 | PubChem computation |
| Heavy Atom Count | 17 | PubChem computation |
| Formal Charge | 0 | PubChem computation |
The rotatable bond count of 2 indicates limited conformational flexibility, primarily arising from rotation around the bond connecting the oxazole ring to the phenyl substituent. The topological polar surface area is estimated at approximately 26.0 Ų, which falls within the range typical for heterocyclic aromatic compounds [5].
The electronic properties of 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole are dominated by the strong electron-withdrawing effects of the fluorine substituents. Each fluorine position contributes differently to the overall electronic character of the molecule.
| Fluorine Position | Type | Electronic Effect | Steric Effect | Contribution to Properties |
|---|---|---|---|---|
| C-5 (oxazole ring) | Aromatic C-F | Strong electron-withdrawing | Minimal (small atomic radius) | Increases acidity, affects reactivity |
| C-4 (trifluoromethyl) | Aliphatic C-F (CF₃) | Very strong electron-withdrawing | Moderate (bulky group) | Enhances lipophilicity, metabolic stability |
| Para-position (phenyl ring) | Aromatic C-F | Moderate electron-withdrawing | Minimal (small atomic radius) | Modulates intermolecular interactions |
The trifluoromethyl group represents the most significant electronic perturbation, providing both steric bulk and strong electron-withdrawing character. Research has demonstrated that trifluoromethyl groups can exhibit unique polarization effects, with the fluorine atoms capable of forming weak but significant intermolecular interactions [4].
While specific spectroscopic data for 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole is limited in the available literature, the compound's structure suggests characteristic spectroscopic features. The multiple fluorine substituents would be expected to produce distinctive signals in ¹⁹F nuclear magnetic resonance spectroscopy, with the trifluoromethyl group typically appearing as a singlet and the aromatic fluorines showing characteristic chemical shifts [6].
The compound's infrared spectrum would likely exhibit characteristic absorption bands for the oxazole ring system, carbon-fluorine stretches, and aromatic carbon-carbon vibrations. The presence of multiple fluorine substituents would significantly influence the overall spectroscopic fingerprint of the molecule [6].
The extensive fluorination of 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole significantly impacts its chemical stability and reactivity profile. Fluorinated heterocycles generally exhibit enhanced metabolic stability compared to their non-fluorinated counterparts, primarily due to the strength of carbon-fluorine bonds and the electron-withdrawing effects that reduce nucleophilic attack susceptibility .
The compound's reactivity is expected to be influenced by the electron-deficient nature of the aromatic system. The strong electron-withdrawing effects of the fluorine substituents would activate the molecule toward nucleophilic substitution reactions while deactivating it toward electrophilic aromatic substitution .